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Abstract

Antitumor agent-144 (16), a novel nitro 5-deazaflavin derivative, has demonstrated significant
cytotoxic activity against various cancer cell lines. This technical guide provides a
comprehensive overview of its synthesis, characterization, and known biological activities. The
information compiled herein is intended to support further research and development of this
promising anticancer compound.

Introduction

Antitumor agent-144 (16), chemically known as 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-
b]lquinoline-2,4(3H,10H)-dione, is a synthetic compound that has garnered interest for its potent
in vitro antitumor properties. It belongs to the 5-deazaflavin class of compounds, which are
analogs of naturally occurring flavins. The introduction of a nitro group at the 7-position is
believed to contribute to its bioactivity, potentially through bioreductive activation in hypoxic
tumor environments. This document outlines a plausible synthetic route and standard
characterization methods for Antitumor agent-144 (16), based on established chemical
literature.

Synthesis of Antitumor Agent-144 (16)
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The synthesis of Antitumor agent-144 (16) can be achieved through a multi-step process
involving the construction of the core pyrimido[4,5-b]quinoline ring system followed by
alkylation. A likely synthetic pathway is detailed below.

Synthesis Workflow
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Caption: Synthetic workflow for Antitumor agent-144 (16).

Experimental Protocols

Step 1: Synthesis of 6-Anilino-3-methyluracil

A mixture of 6-chloro-3-methyluracil (1 equivalent) and aniline (2 equivalents) is heated at reflux
in a suitable solvent (e.g., ethanol or isopropanol) for 4-6 hours. The reaction mixture is then
cooled, and the resulting precipitate is collected by filtration, washed with cold solvent, and
dried to yield 6-anilino-3-methyluracil.

Step 2: Synthesis of 7-Nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione

6-Anilino-3-methyluracil (1 equivalent) and 2-chloro-5-nitrobenzaldehyde (1.1 equivalents) are
dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The
mixture is heated to approximately 110-120 °C for 2-4 hours. After cooling, the product
precipitates and is collected by filtration, washed with a suitable solvent (e.g., ethanol), and
dried to afford the pyrimido[4,5-b]quinoline core structure.

Step 3: Synthesis of Antitumor agent-144 (16)

To a solution of 7-nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione (1 equivalent) in a
polar aprotic solvent such as DMF is added a base (e.g., potassium carbonate, 1.5
equivalents). The mixture is stirred at room temperature for 30 minutes, followed by the
addition of 1,8-dibromooctane (1.2 equivalents). The reaction is then heated to 60-80 °C and
monitored by thin-layer chromatography until completion (typically 4-8 hours). The reaction
mixture is cooled, poured into cold water, and the resulting precipitate is collected by filtration.
The crude product is purified by column chromatography on silica gel to yield Antitumor
agent-144 (16).

Characterization of Antitumor Agent-144 (16)

The structural confirmation of the synthesized Antitumor agent-144 (16) is performed using
standard analytical techniques.

Physicochemical and Spectroscopic Data
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Parameter Value
Molecular Formula C25H26N404
Molecular Weight 446.50 g/mol
Appearance Yellow solid

Signals corresponding to the aromatic protons
IH NMR (E ted) of the phenyl and quinoline rings, the methylene
Xpecte
P protons of the octyl chain, and the methyl

protons of the uracil moiety.

Resonances for the carbonyl carbons, the
15C NMR (E ted) aromatic carbons of the fused ring system and
xpecte
P the phenyl group, and the aliphatic carbons of

the octyl chain.

Expected to show the molecular ion peak [M]+
Mass Spectrometry or [M+H]+ corresponding to the calculated

molecular weight.

] Calculated values for C, H, and N should be in
Elemental Analysis ) ) o
close agreement with the experimental findings.

Biological Activity and Mechanism of Action

Antitumor agent-144 (16) has been evaluated for its in vitro cytotoxic effects against a panel
of human cancer cell lines.

In Vitro C -

Cell Line ICs0 (M) Reference
L1210 (Murine leukemia) 2.6 [1]
KB (Human oral carcinoma) 8.4 [1]

Mechanism of Action
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The proposed mechanism of action for Antitumor agent-144 (16) involves the inhibition of the
gp130-STAT3-survivin signaling pathway. This pathway is often dysregulated in cancer and
plays a crucial role in cell survival, proliferation, and apoptosis resistance.

Antitumor agent-144 (16)

Survivin Cell Proliferation

Inhibits

Click to download full resolution via product page

Caption: Proposed mechanism of action of Antitumor agent-144 (16).

By inhibiting this pathway, Antitumor agent-144 (16) can lead to the downregulation of the
anti-apoptotic protein survivin, thereby promoting apoptosis and inhibiting the proliferation of
cancer cells.

Conclusion

Antitumor agent-144 (16) represents a promising lead compound in the development of novel
anticancer therapies. The synthetic route outlined in this guide is based on established
methodologies for the synthesis of related 5-deazaflavin derivatives. The potent in vitro activity
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and the defined mechanism of action provide a strong rationale for further preclinical and
clinical investigations. This technical guide serves as a valuable resource for researchers
aiming to synthesize, characterize, and further explore the therapeutic potential of Antitumor
agent-144 (16).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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